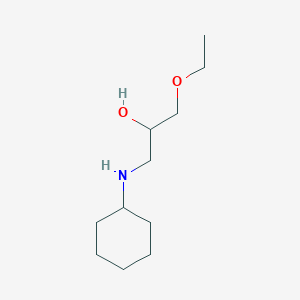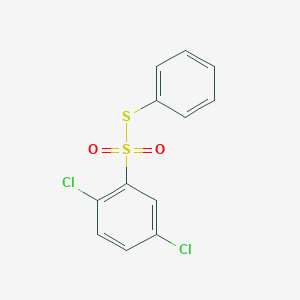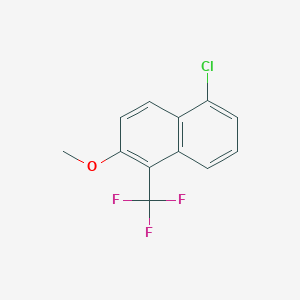
N''-Hexadecyl-N,N,N',N'-tetramethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine: is a chemical compound known for its strong basicity and unique structure. It is a derivative of guanidine, featuring a long hexadecyl chain and four methyl groups attached to the nitrogen atoms. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Synthesis from Guanidine Derivatives:
Starting Materials: Guanidine, hexadecyl bromide, and methyl iodide.
Reaction Conditions: The reaction typically involves the alkylation of guanidine with hexadecyl bromide in the presence of a base such as sodium hydride, followed by methylation with methyl iodide.
Procedure: The guanidine derivative is first reacted with hexadecyl bromide under reflux conditions to form the intermediate product. This intermediate is then methylated using methyl iodide to yield N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine.
-
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Products: Oxidation typically leads to the formation of N-oxide derivatives.
-
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield amine derivatives.
-
Substitution:
Reagents and Conditions: Halogenating agents such as bromine or chlorine.
Products: Substitution reactions often result in the formation of halogenated derivatives.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Toluene, dichloromethane, ethanol.
Major Products:
- N-oxide derivatives
- Amine derivatives
- Halogenated derivatives
Applications De Recherche Scientifique
Chemistry:
- Catalysis: Used as a catalyst in various organic reactions due to its strong basicity.
- Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
- Drug Development: Investigated for its potential use in developing new therapeutic agents.
Industry:
- Polymer Production: Used in the production of polymers and resins.
- Surfactants: Employed in the formulation of surfactants and detergents.
Mécanisme D'action
Mechanism:
- Basicity: The compound acts as a strong base, facilitating deprotonation reactions.
- Molecular Targets: It targets acidic protons in various substrates, promoting nucleophilic substitution and elimination reactions.
- Pathways: Involved in pathways that require strong bases, such as the formation of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- N,N,N’,N’-Tetramethylguanidine
- Hexadecylamine
- Tetramethylammonium hydroxide
Comparison:
- Basicity: N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine is stronger in basicity compared to hexadecylamine but similar to N,N,N’,N’-tetramethylguanidine.
- Reactivity: It is more reactive due to the presence of the long hexadecyl chain, which enhances its solubility in organic solvents.
- Applications: While N,N,N’,N’-tetramethylguanidine is primarily used in organic synthesis, N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine finds broader applications in industrial processes and polymer production.
Propriétés
Numéro CAS |
89610-38-8 |
|---|---|
Formule moléculaire |
C21H45N3 |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
2-hexadecyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C21H45N3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23(2)3)24(4)5/h6-20H2,1-5H3 |
Clé InChI |
SHKIJVRDNHYNFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN=C(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
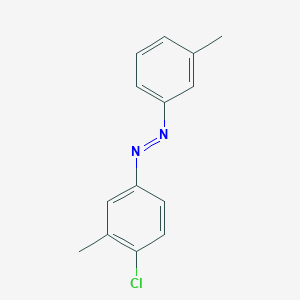
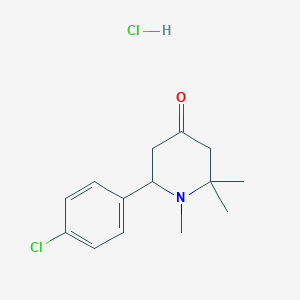

![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
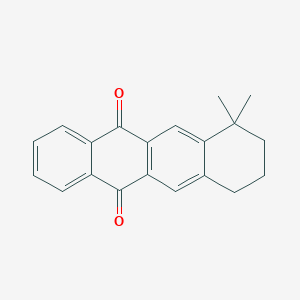
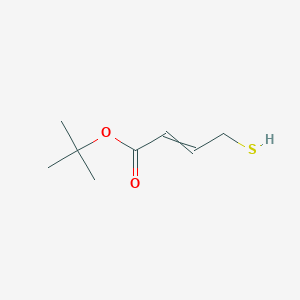
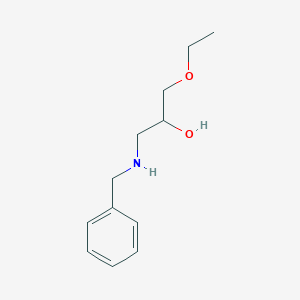
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
